1-[(Tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid 1-[(Tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1888643-71-7
VCID: VC5297559
InChI: InChI=1S/C13H23NO4/c1-8-6-9(2)10(11(15)16)14(7-8)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16)
SMILES: CC1CC(C(N(C1)C(=O)OC(C)(C)C)C(=O)O)C
Molecular Formula: C13H23NO4
Molecular Weight: 257.33

1-[(Tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid

CAS No.: 1888643-71-7

Cat. No.: VC5297559

Molecular Formula: C13H23NO4

Molecular Weight: 257.33

* For research use only. Not for human or veterinary use.

1-[(Tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid - 1888643-71-7

Specification

CAS No. 1888643-71-7
Molecular Formula C13H23NO4
Molecular Weight 257.33
IUPAC Name 3,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Standard InChI InChI=1S/C13H23NO4/c1-8-6-9(2)10(11(15)16)14(7-8)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16)
Standard InChI Key GJDKODUIJVWIAQ-UHFFFAOYSA-N
SMILES CC1CC(C(N(C1)C(=O)OC(C)(C)C)C(=O)O)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a six-membered piperidine ring with strategic substituents:

  • Boc group: Positioned at the nitrogen atom, this group enhances solubility in organic solvents and prevents unwanted side reactions during synthetic transformations .

  • Methyl groups: At positions 3 and 5, these substituents introduce steric hindrance, influencing conformational flexibility and reactivity .

  • Carboxylic acid: At position 2, this functional group enables further derivatization, such as amide bond formation or esterification.

The SMILES notation (CC1CN(CC(C1C(=O)O)C)C(=O)OC(C)(C)C) and InChIKey (LOFGATBYIOGYCB-UHFFFAOYSA-N) provide precise representations of its stereochemistry and connectivity .

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₁₃H₂₃NO₄
Molecular Weight257.33 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in DMSO, THF, and chlorinated solvents
pKa (Carboxylic Acid)~4.5 (estimated)
pKa (Boc Group)~10 (acid-labile)

The Boc group’s lability under acidic conditions (e.g., trifluoroacetic acid) allows for selective deprotection, making the compound valuable in sequential synthetic strategies.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves Boc protection of a pre-functionalized piperidine derivative. A proposed route includes:

  • Starting Material: 3,5-Dimethylpiperidine-2-carboxylic acid.

  • Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) in tetrahydrofuran (THF) or acetonitrile (MeCN) .

  • Workup: Purification via column chromatography or recrystallization yields the final product .

Example Reaction:

3,5-Dimethylpiperidine-2-carboxylic acid+Boc2OBaseTHF/MeCN1-[(Tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid\text{3,5-Dimethylpiperidine-2-carboxylic acid} + \text{Boc}_2\text{O} \xrightarrow[\text{Base}]{\text{THF/MeCN}} \text{1-[(Tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid}

Optimization and Yield

  • Yield: Reported syntheses of analogous Boc-protected piperidines achieve yields of 85–95% under optimized conditions .

  • Key Factors: Solvent choice, reaction time, and stoichiometric ratios of Boc₂O to amine influence efficiency .

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

The compound’s utility spans multiple domains:

  • Peptide Mimetics: The carboxylic acid group facilitates coupling with amines, enabling peptide bond formation .

  • Enzyme Inhibitors: Structural analogs demonstrate activity against acetylcholinesterase (AChE) and γ-secretase, targets for Alzheimer’s disease .

  • Anticancer Agents: Derivatives with similar scaffolds exhibit antiproliferative effects, with IC₅₀ values as low as 3.0 μM in cell line studies .

Case Study: Cholinesterase Inhibition

A study on analogous Boc-protected piperidines revealed AChE inhibition comparable to donepezil, a standard Alzheimer’s medication. The methyl groups enhance hydrophobic interactions with the enzyme’s active site, while the carboxylic acid stabilizes binding via hydrogen bonding .

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesApplications
1-Boc-5,5-dimethylpiperidine-3-carboxylic acidCarboxylic acid at position 3Anticancer research
1-Boc-4,4-dimethylpiperidine-2-carboxylic acidMethyl groups at position 4Peptide synthesis
1-Boc-3-methylazetidine-2-carboxylic acidSmaller azetidine ringEnzyme inhibitor design

The positional isomerism of methyl and carboxylic acid groups significantly alters bioactivity and synthetic utility .

Future Directions and Challenges

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic modification of methyl and Boc groups to optimize pharmacokinetics.

  • Green Chemistry: Developing solvent-free or catalytic methods to improve sustainability .

Industrial Scalability

Current methods rely on batch processing; transitioning to continuous flow microreactors could enhance yield and reduce waste .

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